molecular formula C19H22N2O4 B4502192 1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid

1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid

Cat. No.: B4502192
M. Wt: 342.4 g/mol
InChI Key: FILPPTDVTWYOLC-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₂₂N₂O₄
Molecular Weight: 342.39 g/mol
Key Features:

  • Core Structure: Piperidine-3-carboxylic acid backbone with a propanoyl-linked 3-acetylindole moiety.
  • Functional Groups: Acetylated indole (electron-withdrawing), propanoyl spacer (enhanced flexibility), and carboxylic acid (hydrogen-bonding capacity).

Its acetyl group may improve metabolic stability, while the carboxylic acid facilitates salt bridge formation in enzymatic targets .

Properties

IUPAC Name

1-[3-(3-acetylindol-1-yl)propanoyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(22)16-12-20(17-7-3-2-6-15(16)17)10-8-18(23)21-9-4-5-14(11-21)19(24)25/h2-3,6-7,12,14H,4-5,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILPPTDVTWYOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis . The piperidine ring can be introduced through cyclization reactions involving appropriate precursors

Chemical Reactions Analysis

1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets . The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents logP Polar Surface Area (Ų) Unique Features
Target Compound C₁₉H₂₂N₂O₄ 3-Acetylindole, propanoyl linker 0.9768 60.51 Enhanced metabolic stability; flexible propanoyl spacer
1-(3-(1H-Indol-3-yl)propanoyl)piperidine-3-carboxylic acid C₁₇H₂₀N₂O₃ Non-acetylated indole 1.20* 58.30 Higher lipophilicity; reduced electron-withdrawing effects
1-{[5-(Benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid C₂₃H₂₃N₃O₅ Benzyloxyindole, acetyl linker 2.15* 75.20 Increased bulkiness; benzyloxy group enhances lipophilicity
1-[(3-Acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid C₁₈H₂₀N₂O₄ Piperidine-4-carboxylic acid 0.85* 62.10 Positional isomerism alters hydrogen-bonding networks and steric interactions
1-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid C₂₄H₂₆N₂O₄ 6-Benzyloxyindole, propanoyl linker 2.30* 70.80 Higher molecular weight (406.5 g/mol); potential for improved target affinity

*Estimated values based on structural analogs.

Key Insights :

  • Linker Flexibility: Propanoyl spacers (vs. acetyl) provide conformational flexibility, which may optimize binding to dynamic enzymatic pockets .
  • Positional Isomerism : Piperidine-3-carboxylic acid (target) vs. 4-carboxylic acid derivatives exhibit distinct hydrogen-bonding patterns, influencing target selectivity .

Contradictions and Resolutions :

  • Discrepancies in antimicrobial potency (e.g., target compound vs. 4-piperidinecarboxylic acid derivatives) may arise from assay conditions (e.g., pH, bacterial strains). Orthogonal assays (e.g., SPR, cellular viability) are recommended for validation .
  • Dose-response studies are critical: The target compound’ propanoyl linker may require higher concentrations for membrane permeability compared to shorter acetyl-linked analogs .

Biological Activity

1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid is a complex organic compound classified as an indole derivative. Indole derivatives are well-known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 1-[3-(3-acetylindol-1-yl)propanoyl]piperidine-3-carboxylic acid. Its chemical structure combines an indole moiety with a piperidine ring, which is crucial for its biological activity.

Property Details
Molecular Formula C19H22N2O4
Molecular Weight 342.39 g/mol
InChI Key InChI=1S/C19H22N2O4/c1-13(22)16-12-20(17-7-3-2-6-15(16)17)10-8-18(23)21-9-4-5-14(11-21)19(24)25/h2-3,6-7,12,14H,4-5,8-11H2,1H3,(H,24,25)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The indole structure allows for interactions with various receptors, including serotonin and dopamine receptors, which may influence neurotransmitter activity.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it may inhibit glycogen synthase kinase 3 beta (GSK-3β), a target in various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that indole derivatives possess anticancer properties. The compound's structure suggests it could induce apoptosis in cancer cells by modulating apoptotic pathways. Studies have demonstrated that similar indole derivatives can inhibit tumor growth in various cancer models.

Antimicrobial Properties

Indole derivatives are recognized for their antimicrobial activities. Preliminary studies suggest that this compound exhibits significant antibacterial effects against a range of pathogens, potentially making it a candidate for developing new antibiotics.

Neuroprotective Effects

Given its ability to interact with neurotransmitter systems, there is potential for this compound to provide neuroprotective effects. It may help mitigate neurodegeneration associated with diseases like Alzheimer's by inhibiting GSK-3β and reducing tau phosphorylation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Structure Biological Activity
Indole-3-acetic acidIndole derivativePlant hormone; growth regulator
Piperidine derivativesPiperidine ringVarying pharmacological activities; often less potent than indole derivatives
Indole alkaloidsNatural productsDiverse pharmacological properties; often more complex mechanisms

The combination of the indole and piperidine moieties in this compound enhances its biological profile compared to other compounds that contain either moiety alone.

Case Studies

A notable study evaluated the effects of similar indole-piperidine compounds on GSK-3β inhibition. The results indicated that modifications at the piperidine nitrogen significantly affected potency. Compounds with shorter aliphatic substituents exhibited higher activity levels compared to those with bulkier groups .

In another case study focusing on the antimicrobial properties of indole derivatives, several compounds were synthesized and tested against bacterial strains. The results showed that modifications similar to those found in this compound led to enhanced antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid
Reactant of Route 2
1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid

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